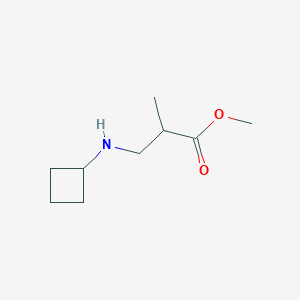
(Rac)-3-cyclobutylamino-2-methyl-propanoic acid methyl ester
Cat. No. B8439897
M. Wt: 171.24 g/mol
InChI Key: FPTOBAXKBLUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07517873B2
Procedure details


A solution of 10.72 g (0.10 mole) of cyclobutylamine, 12.01 g (0.12 mole) of methyl methacrylate and 50 mL of methanol was heated at 90 degrees for 20 hours in a pressure bottle. After cooling the mixture was concentrated, then distilled under vacuum to give 13.77 g of (rac)-3-cyclobutylamino-2-methyl-propanoic acid methyl ester as colorless oil. b.p. 70-75 degrees at 0.5 mm Hg.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8]>CO>[CH3:12][O:11][C:6](=[O:10])[CH:7]([CH3:9])[CH2:8][NH:5][CH:1]1[CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)N
|
|
Name
|
|
|
Quantity
|
12.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CNC1CCC1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.77 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
